molecular formula C10H20ClNO2 B13457348 Ethyl 2-(piperidin-3-yl)propanoate hydrochloride

Ethyl 2-(piperidin-3-yl)propanoate hydrochloride

Cat. No.: B13457348
M. Wt: 221.72 g/mol
InChI Key: UJLVOSRSAJMPSY-UHFFFAOYSA-N
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Description

Ethyl 2-(piperidin-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 2-(piperidin-3-yl)propanoate hydrochloride typically involves the esterification of 2-(piperidin-3-yl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. The final product is typically obtained as a crystalline solid with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(piperidin-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(piperidin-3-yl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(piperidin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(piperidin-3-yl)propanoate hydrochloride can be compared with other piperidine derivatives, such as:

    Ethyl 3-(piperidin-2-yl)propanoate hydrochloride: Similar structure but different positional isomer.

    Ethyl 3-(piperidin-3-yl)propanoate hydrochloride: Another positional isomer with distinct properties.

    Piperidine: The parent compound with a simpler structure.

The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

ethyl 2-piperidin-3-ylpropanoate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-3-13-10(12)8(2)9-5-4-6-11-7-9;/h8-9,11H,3-7H2,1-2H3;1H

InChI Key

UJLVOSRSAJMPSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1CCCNC1.Cl

Origin of Product

United States

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